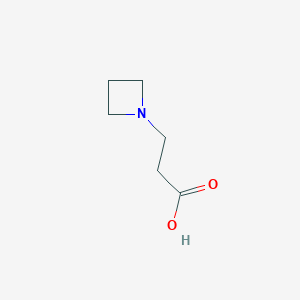

3-(Azetidin-1-yl)propanoic acid

Description

3-(Azetidin-1-yl)propanoic acid (CAS: 99102-01-9) is a heterocyclic carboxylic acid with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol. Its structure comprises a four-membered azetidine ring (a saturated nitrogen-containing heterocycle) linked to a propanoic acid moiety via a methylene group. This compound is characterized by its high purity (≥98%) and stability under standard storage conditions (20°C for up to two years) .

The compound is primarily used in pharmaceutical research as a building block for drug development, particularly in synthesizing molecules targeting neurological and metabolic pathways .

Properties

IUPAC Name |

3-(azetidin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)2-5-7-3-1-4-7/h1-5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKKIMVYGSUKJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural Features of Selected Propanoic Acid Derivatives

| Compound Name | Heterocycle Type | Substituent Position | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | Azetidine (4-membered) | 1-position | Carboxylic acid, tertiary amine | 129.16 |

| 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid | Imidazole (5-membered) | 2-position (sulfur-linked) | Carboxylic acid, thioether, aromatic N | 200.25 (estimated) |

| 3-(1-Pyrrolyl)propanoic acid | Pyrrole (5-membered) | 1-position | Carboxylic acid, aromatic N | 139.15 |

| 3-(2-Thienyl)propanoic acid | Thiophene (5-membered) | 2-position | Carboxylic acid, aromatic S | 156.20 |

| 3-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)propanoic acid | Thiazolidine (5-membered) | 2-position | Carboxylic acid, sulfone | 193.22 |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid | Boronate ester (6-membered) | 2-position | Carboxylic acid, boronate | 200.04 |

Key Observations :

- Ring Size : Azetidine’s four-membered ring imposes greater steric strain and rigidity compared to five- or six-membered heterocycles (e.g., imidazole, thiophene), influencing reactivity and binding affinity .

- Electronic Effects : Sulfur-containing derivatives (e.g., thioether in imidazole-thio, sulfone in thiazolidine) exhibit distinct electronic profiles, altering solubility and metabolic stability .

Key Differences :

- Catalyst Specificity : Azetidine derivatives require mild bases (e.g., DABCO) to avoid ring-opening reactions, whereas sulfur-containing compounds (e.g., imidazole-thio) utilize thiol-specific catalysts .

- Stereoselectivity : The imidazole-thio derivative’s synthesis achieves high E:Z isomer ratios (>9:1) via steric control, a feature absent in azetidine derivatives .

Key Insights :

- Drug Design : Azetidine’s compact structure is advantageous for blood-brain barrier penetration, while imidazole-thio derivatives target mitochondrial oxidative stress .

- Material Science : Thiophene and pyrrole derivatives excel in electronic applications due to extended π-conjugation, unlike azetidine’s saturated ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.